8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activity. The compound is classified under spirocyclic amines, which are known for their diverse biological activities.
The compound can be sourced from chemical suppliers and databases, with detailed specifications available through platforms like PubChem and Parchem. Its Chemical Abstracts Service (CAS) number is 1289385-02-9, which aids in identifying and cataloging the substance in chemical inventories.
8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol falls under the category of nitrogen-containing heterocycles, specifically spiro compounds. These compounds often exhibit interesting pharmacological properties, making them subjects of interest in drug discovery.
The synthesis of 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure through cyclization reactions between appropriate precursors, often involving amine and alcohol functionalities.
The molecular structure of 8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol features a spirocyclic framework that includes:
The molecular formula is , with a molecular weight of approximately 224.30 g/mol. The compound's structure can be represented using SMILES notation: CC(CN)C1CC2(C1)CC(N)C(O)C2
.
8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol can undergo various chemical reactions typical for amines and alcohols:
The reactivity of this compound is influenced by the presence of multiple functional groups, allowing for diverse synthetic pathways and modifications that can enhance its biological activity.
Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects, including binding affinity assays and biological activity evaluations.
Key physical properties include:
Relevant chemical properties include:
8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol holds potential applications in various scientific fields:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: